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Compound of Interest

Compound Name: Rucaparib metabolite M309

Cat. No.: B15187202

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is
approved for the treatment of certain types of ovarian and prostate cancers. N-demethylated
Rucaparib is a known phase | metabolite of Rucaparib, formed in the body through N-
demethylation.[1][2][3][4] As with any active pharmaceutical ingredient (API), the synthesis and
characterization of its metabolites are crucial for comprehensive drug metabolism and
pharmacokinetic (DMPK) studies, as well as for use as reference standards in analytical
method development and validation. This application note provides a detailed protocol for the
chemical synthesis of N-demethylated Rucaparib, intended for use as a reference material by
researchers, scientists, and drug development professionals.

The presented synthesis strategy involves the demethylation of the tertiary amine in Rucaparib.
Several methods for N-demethylation of tertiary amines are reported in the scientific literature,
and the selection of a suitable method depends on the specific substrate and the desired
reaction conditions. This protocol outlines a plausible and effective method for this
transformation.

Synthesis Workflow

The overall workflow for the synthesis of N-demethylated Rucaparib is depicted in the following
diagram:
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Caption: Workflow for the synthesis of N-demethylated Rucaparib.

Experimental Protocol

This protocol describes the N-demethylation of Rucaparib to yield N-demethylated Rucaparib.

Materials and Reagents:

Rucaparib

¢ 1-Chloroethyl chloroformate (ACE-CI)

o Methanol (anhydrous)

e Dichloromethane (DCM, anhydrous)

e Sodium bicarbonate (NaHCO3)

e Brine (saturated NaCl solution)

e Magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

e Solvents for chromatography (e.g., Dichloromethane, Methanol)

o Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic
stirrers, etc.)

 Rotary evaporator

e High-performance liquid chromatography (HPLC) system
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e Nuclear magnetic resonance (NMR) spectrometer
e Mass spectrometer (MS)

Procedure:

Step 1: Carbamate Formation

e In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
Rucaparib (1.0 eq) in anhydrous dichloromethane (DCM).

e Cool the solution to 0 °C using an ice bath.
e Slowly add 1-chloroethyl chloroformate (ACE-CI) (1.2 eq) to the cooled solution while stirring.
 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting
material is consumed.

o Upon completion, quench the reaction by carefully adding a saturated solution of sodium
bicarbonate.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain the crude carbamate intermediate.

Step 2: Carbamate Cleavage (Demethylation)

Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.

Heat the solution to reflux and stir for 2-3 hours.

Monitor the reaction by TLC or HPLC until the carbamate intermediate is consumed.

Cool the reaction mixture to room temperature.
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o Remove the solvent under reduced pressure to yield the crude N-demethylated Rucaparib.

Step 3: Purification

Purify the crude product by silica gel column chromatography.

o Elute the column with a suitable solvent system (e.g., a gradient of methanol in
dichloromethane) to isolate the N-demethylated Rucaparib.

o Combine the fractions containing the pure product, as identified by TLC or HPLC.

o Evaporate the solvent from the combined fractions to obtain the purified N-demethylated
Rucaparib as a solid.

Step 4: Characterization
» Confirm the identity and purity of the final product using standard analytical techniques:

o H NMR and 3C NMR: To confirm the chemical structure and the absence of the N-methyl
group.

o Mass Spectrometry (MS): To confirm the molecular weight of the N-demethylated product.
o HPLC: To determine the purity of the final compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-
demethylated Rucaparib.
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Parameter Value

Starting Material Rucaparib

Molecular Formula C19H18FN3O

Molecular Weight 323.37 g/mol

Final Product N-demethylated Rucaparib
Molecular Formula C1sH16FN3O

Molecular Weight 309.34 g/mol

Typical Yield 60-70%

Purity (by HPLC) >98%

Appearance Off-white to pale yellow solid

Signaling Pathway/Logical Relationship

The chemical transformation from Rucaparib to its N-demethylated form can be represented by
the following reaction diagram:

Caption: Reaction scheme for the N-demethylation of Rucaparib.

(Note: The image in the DOT script is a placeholder representing the chemical structure. In a
real application, a proper chemical drawing would be used.)

Conclusion

This application note provides a comprehensive protocol for the synthesis of N-demethylated
Rucaparib, a key metabolite of the PARP inhibitor Rucaparib. The described method is robust
and yields the desired product in good purity, making it suitable for the preparation of a
reference standard for analytical and metabolic studies. The detailed experimental procedure,
along with the characterization data, will aid researchers in the successful synthesis and
verification of this important compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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